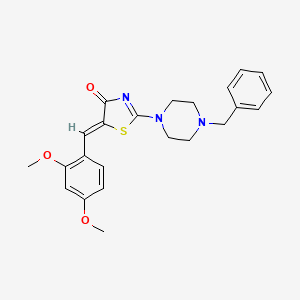![molecular formula C23H29N3O4 B6117056 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmaceuticals. This compound is also known as DPA-714, and it is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. In
作用机制
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves its selective binding to TSPO. TSPO is a transmembrane protein that is located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is also upregulated in response to neuroinflammation, making it a useful biomarker for studying neuroinflammation in vivo. By binding selectively to TSPO, DPA-714 can be used to track neuroinflammation in vivo and monitor the efficacy of anti-inflammatory treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide are primarily related to its selective binding to TSPO. TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to modulate these functions by binding selectively to TSPO. In addition, DPA-714 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
实验室实验的优点和局限性
One of the primary advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its selective binding to TSPO. This makes it a useful tool for studying neuroinflammation in vivo and monitoring the efficacy of anti-inflammatory treatments. However, one of the limitations of using DPA-714 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide. One direction is to explore its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells. Another direction is to develop more water-soluble derivatives of DPA-714 that can be administered more easily in vivo. Additionally, further research is needed to explore the potential therapeutic applications of DPA-714 in various inflammatory conditions.
合成方法
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves a series of chemical reactions. The process starts with the reaction of 2,4-dimethoxybenzylamine with ethyl 2-bromoacetate in the presence of a base to form 2-(2,4-dimethoxybenzyl)-2-oxoethyl bromide. This intermediate is then reacted with piperazine to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-2-oxoethyl bromide, which is then reacted with phenethylamine in the presence of a base to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide.
科学研究应用
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroinflammation. TSPO is a biomarker for neuroinflammation, and DPA-714 has been shown to bind selectively to TSPO, making it a useful tool for studying neuroinflammation in vivo. DPA-714 has also been studied for its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells.
属性
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-19-9-8-18(21(14-19)30-2)16-26-13-12-25-23(28)20(26)15-22(27)24-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSMLHNGVXTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)


![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)